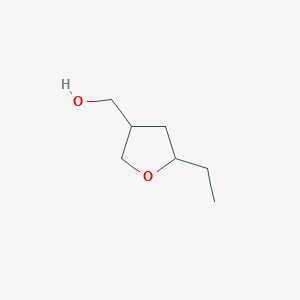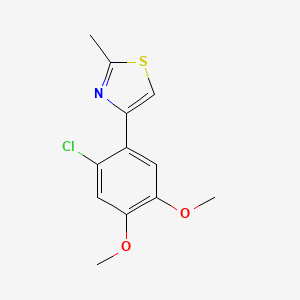
4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and two methoxy groups attached to a phenyl ring, which is further connected to a thiazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,5-dimethoxybenzaldehyde and 2-methylthiazole.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with 2-methylthiazole in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate product formed undergoes cyclization to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
科学的研究の応用
4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2-Chloro-4,5-dimethoxyphenyl)ethanamine
- (2-Chloro-4,5-dimethoxyphenyl)acetyl chloride
- (2-Chloro-4,5-dimethoxyphenyl)trimethylsilane
Uniqueness
4-(2-Chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole is unique due to its thiazole ring structure combined with the chloro and methoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
256950-39-7 |
|---|---|
分子式 |
C12H12ClNO2S |
分子量 |
269.75 g/mol |
IUPAC名 |
4-(2-chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNO2S/c1-7-14-10(6-17-7)8-4-11(15-2)12(16-3)5-9(8)13/h4-6H,1-3H3 |
InChIキー |
ZDTMGCBLOXNYJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


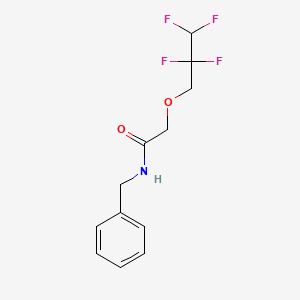
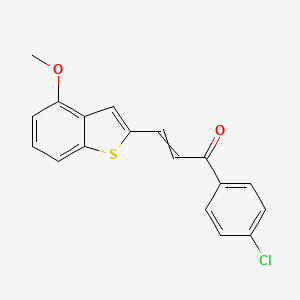
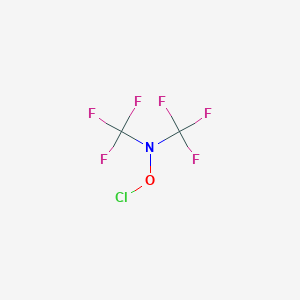

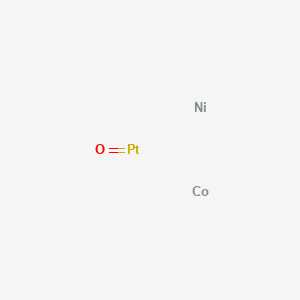
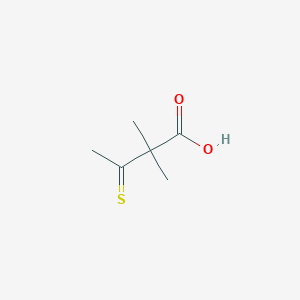
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)
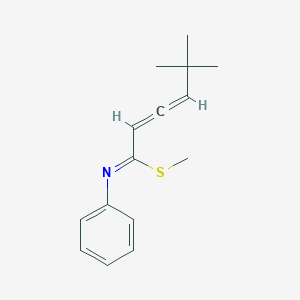
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)


